依西美坦杂质 1

描述

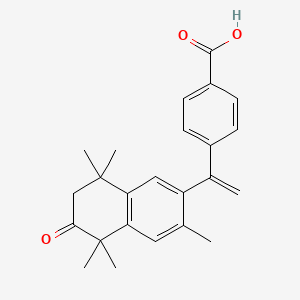

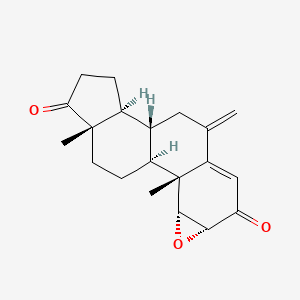

Exemestane Impurity 1, also known as (2aR,3aR,3bR,3cS,5aS,8aS,8bR)-3b,5a-Dimethyl-10-methylene-3a,3b,3c,4,5,5a,7,8,8a,8b,9,10-dodecahydro-2H-cyclopenta [7,8]phenanthro [3,4-b]oxirene-2,6 (2aH)-dione , is a metabolite of Exemestane . Exemestane is used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women .

Molecular Structure Analysis

Exemestane Impurity 1 has a molecular formula of C20H24O3 . It is structurally related to the natural substrate androstenedione .Chemical Reactions Analysis

Exemestane, the parent compound of Exemestane Impurity 1, irreversibly binds to the active site of the enzyme resulting in permanent inhibition . It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme .Physical And Chemical Properties Analysis

The molecular weight of Exemestane Impurity 1 is 312.4 . Further physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

降解产物的鉴定和表征

依西美坦是一种药物成分,在各种应激条件下会发生降解,产生多种降解产物。其中一种产物,被识别为依西美坦杂质 1 (EE-3Z),使用 LC-MS/MS、NMR 和 IR 技术进行了表征。发现该杂质在碱性、酸性和氧化性条件下会降解。该研究建立了依西美坦的降解途径,导致了该产物和其他产物的产生,加深了我们对该药物在不同条件下的稳定性和降解过程的理解 (Stolarczyk 等,2017)。

依西美坦的稳定性指示 LC 方法

另一项研究重点是为依西美坦开发一种稳定性指示液相色谱 (LC) 方法。该方法旨在对依西美坦的所有可能的降解物进行定量分析,包括其杂质。该研究的目标是确保根据 ICH 指南对依西美坦及其降解产物进行精确的定量和分析 (Gupta 等,2017)。

药物递送系统开发

对依西美坦的研究还扩展到药物递送系统。例如,一项研究开发了一种含有依西美坦的自微乳化药物递送系统 (SMEDDS)。该研究旨在提高依西美坦的溶解度和生物利用度,这对于其在治疗乳腺癌等疾病中的有效性至关重要 (Singh 等,2008)。

药代动力学和药效学研究

了解依西美坦的代谢和药代动力学特性对于其在临床环境中的有效使用至关重要。一项关于细胞色素 P450 介导的依西美坦代谢的研究深入了解了其代谢途径,这对于优化其治疗效果和了解潜在的药物相互作用至关重要 (Kamdem 等,2011)。

合成工艺改进

改进依西美坦的合成工艺是另一个研究重点。一项研究对依西美坦合成专利路线进行了重大改进。这提高了大规模生产该药物的经济可行性,表明工艺优化在药物制造中的重要性 (Kaczmarek 等,2012)。

作用机制

Target of Action

Exemestane Impurity 1, like Exemestane, primarily targets the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens, both in pre- and postmenopausal women .

Mode of Action

Exemestane Impurity 1 is a steroidal aromatase inactivator . It is structurally related to the natural substrate androstenedione . It irreversibly binds to the active site of the aromatase enzyme, leading to permanent inhibition . This process is also known as "suicide inhibition" .

Biochemical Pathways

The primary biochemical pathway affected by Exemestane Impurity 1 is the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, it prevents the conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues .

Pharmacokinetics

Exemestane Impurity 1, like Exemestane, is rapidly absorbed with the highest concentrations observed 1 hour after administration . The terminal half-life is approximately 8.9 hours . Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone .

Result of Action

The molecular and cellular effects of Exemestane Impurity 1’s action primarily involve the suppression of estrogen-dependent cell growth . By inhibiting the aromatase enzyme, it reduces estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .

Action Environment

The action of Exemestane Impurity 1 can be influenced by environmental factors such as the presence of food and the specific formulation of the drug .

安全和危害

未来方向

Exemestane is currently used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women . It is recommended as an adjuvant treatment in postmenopausal women previously treated with tamoxifen . Future studies will determine the role of Exemestane in early breast cancer and lay the foundation for assessing its potential role in breast cancer prevention .

属性

IUPAC Name |

(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFVFMOZUAEEW-XXWSGHEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exemestane Impurity 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

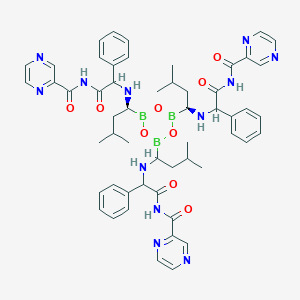

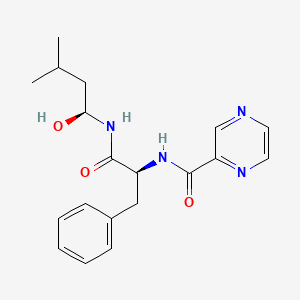

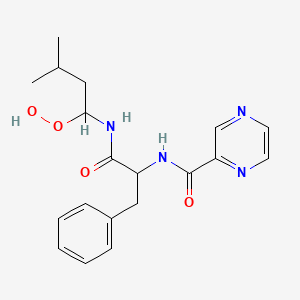

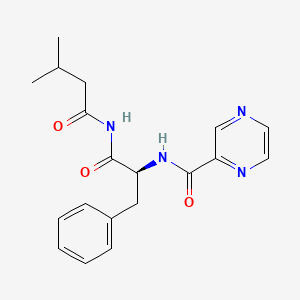

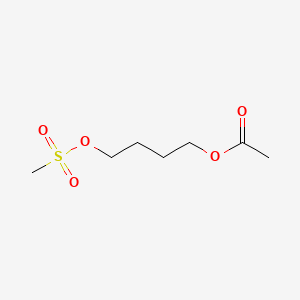

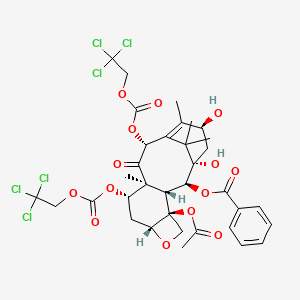

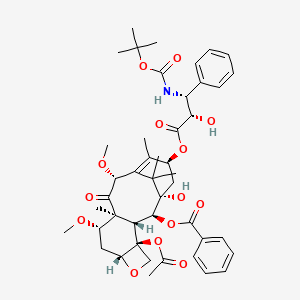

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

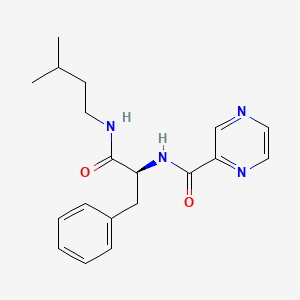

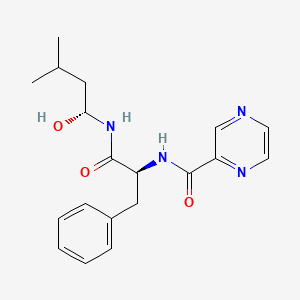

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)